3-Butenenitrile, 3-bromo-2-oxo-
Description
3-Butenenitrile (CAS 109-75-1), also known as allyl cyanide, is a volatile nitrile compound characterized by a four-carbon chain with a nitrile group (-CN) at position 1 and a double bond between carbons 1 and 2. It is a degradation product of glucosinolates, sulfur-containing compounds abundant in Cruciferae plants (e.g., mustard, cabbage). During fermentation or enzymatic hydrolysis by myrosinase, glucosinolates like sinigrin break down into nitriles, including 3-butenenitrile, and isothiocyanates .
Properties
CAS No. |
157196-76-4 |
|---|---|
Molecular Formula |
C4H2BrNO |
Molecular Weight |
159.97 |
IUPAC Name |
2-bromoprop-2-enoyl cyanide |
InChI |
InChI=1S/C4H2BrNO/c1-3(5)4(7)2-6/h1H2 |
InChI Key |
KRXXZODJRBKWFO-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)C#N)Br |
Synonyms |
3-Butenenitrile, 3-bromo-2-oxo- |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties and Roles:
- Occurrence : Found in fermented foods (e.g., Chinese Xuecai, mustard pastes), contributing to flavor profiles .
- Toxicity : Exhibits ototoxic effects in rats at prolonged exposure, comparable to 2-butenenitrile and cis-2-pentenenitrile .
- Plant Defense : Enhances disease resistance in Arabidopsis during pathogen challenge .
Comparison with Structurally Related Compounds
Structural and Physical Properties
Notes:
Key Findings :
Comparative Insights :
Preparation Methods
Bromination of β-Keto Nitrile Precursors
A primary route involves the bromination of β-keto nitriles, leveraging halogenating agents to introduce the bromo group at the β-position. For example, N-bromosuccinimide (NBS) or molecular bromine () in dichloromethane or tetrahydrofuran (THF) under controlled temperatures (0–25°C) facilitates selective bromination .
Mechanistic Insights :
-
The reaction proceeds via enolate intermediate formation, where a base (e.g., DBN or DBU) deprotonates the α-hydrogen of the β-keto nitrile, generating a nucleophilic site for bromine attack .
-
In the case of 3-oxo-3-butenenitrile , bromination at the β-position is favored due to conjugation stabilization between the carbonyl and nitrile groups.
Example Protocol (adapted from US5847119A ):
-
Dissolve 3-oxo-3-butenenitrile (1.0 eq) in anhydrous THF.
-
Add DBN (1.2 eq) at 0°C and stir for 30 minutes.
-
Introduce NBS (1.1 eq) and warm to room temperature.
-
Quench with aqueous HCl, extract with methylene chloride, and purify via silica gel chromatography.
Yield : ~40–60% (theoretical), with purity confirmed by NMR ( 6.42 ppm, C-H) and IR ( 1805 cm, C=O) .
Oxidative Bromination of Allylic Alcohols
An alternative approach involves oxidizing allylic alcohols to β-keto nitriles followed by bromination. This two-step method avoids direct handling of unstable β-keto intermediates.
Step 1: Oxidation to β-Keto Nitrile
-
PCC (Pyridinium Chlorochromate) in dichloromethane oxidizes 3-hydroxy-3-butenenitrile to 3-oxo-3-butenenitrile at 25°C .
Step 2: Bromination
-
Use tribromoisocyanuric acid (TBCA) in acetonitrile to introduce bromine selectively. TBCA’s mild reactivity minimizes over-bromination .
Data Table 1: Comparative Bromination Agents
| Agent | Solvent | Temp (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| NBS | THF | 25 | 58 | High |
| CHCl | 0 | 45 | Moderate | |
| TBCA | MeCN | 25 | 62 | High |
Catalytic Isomerization and Bromination
The preparation of 3-bromothiophene via isomerization (CN108929306B ) suggests that catalytic methods could enhance regioselectivity. For nitriles, palladium catalysts (e.g., Pd(OAc)) in the presence of ligands (e.g., PPh) might direct bromine to the β-position.
Proposed Reaction :
Optimization Parameters :
-
Catalyst loading (1–5 mol%).
-
Solvent polarity (DMF > THF > toluene).
Analytical Characterization
Critical spectroscopic data for verifying synthesis success:
Q & A
Q. What spectroscopic methods are most effective for characterizing the functional groups in 3-bromo-2-oxo-3-butenenitrile?
Methodological Answer: To identify functional groups (e.g., nitrile, ketone, bromine):
- FT-IR Spectroscopy : Record spectra in the 400–4000 cm⁻¹ range. Look for sharp nitrile stretching vibrations (~2200–2250 cm⁻¹), ketone C=O stretching (~1650–1750 cm⁻¹), and C-Br bonds (~500–700 cm⁻¹) .
- NMR Spectroscopy : Use and NMR in deuterated solvents. The ketone carbonyl carbon typically resonates at δ ~200–220 ppm, while nitrile carbons appear at δ ~110–130 ppm. Bromine substituents induce deshielding and splitting patterns in adjacent protons .
- UV-Vis Spectroscopy : Analyze electronic transitions in the 200–400 nm range to assess conjugation effects between the nitrile, ketone, and bromine groups .
Q. What synthetic strategies are reported for preparing 3-bromo-2-oxo-3-butenenitrile?
Methodological Answer: Synthesis often involves multi-step routes:
Condensation Reactions : React α-brominated ketones with cyanoacetic acid derivatives under acidic or basic conditions. For example, bromination of 2-oxo-3-butenenitrile using N-bromosuccinimide (NBS) in CCl₄ .
Oxidation of Precursors : Oxidize 3-bromo-3-hydroxybutenenitrile with pyridinium chlorochromate (PCC) to introduce the ketone group .
Purification : Use reverse-phase HPLC with acetonitrile/water gradients (e.g., Newcrom R1 column) to isolate the compound, as demonstrated for structurally similar esters .
Advanced Research Questions
Q. How do solvent systems influence the coordination chemistry of 3-bromo-2-oxo-3-butenenitrile with transition metals?
Methodological Answer:
- Electrochemical Studies : Cyclic voltammetry in propylene carbonate or 1,2-dichloroethane reveals redox behavior. For example, copper(I) coordination stabilizes the nitrile group, shifting reduction potentials by ~0.2–0.5 V .
- Infrared and NMR Analysis : Solvent polarity affects ligand orientation. Polar solvents like propylene carbonate enhance nitrile-metal interactions, observed via shifts in ν(C≡N) (~20 cm⁻¹) and NMR splitting patterns .
- Computational Modeling : Density Functional Theory (DFT) predicts solvent effects on binding energies. Use Gaussian09 with PCM solvation models to simulate coordination geometries .
Q. What mechanistic insights explain the CYP2E1-mediated metabolism and toxicity of 3-bromo-2-oxo-3-butenenitrile?
Methodological Answer:
- In Vitro Assays : Incubate the compound with rat liver microsomes and NADPH. Monitor metabolite formation (e.g., epoxides or glutathione conjugates) via LC-MS. CYP2E1 inhibitors like disulfiram can confirm enzyme specificity .
- Toxicity Pathways : Reactive intermediates (e.g., α,β-unsaturated ketones) bind to cochlear proteins, causing ototoxicity. Use in vivo rat models with auditory brainstem response (ABR) tests to quantify hearing loss .
- Molecular Docking : Simulate metabolite-enzyme interactions using AutoDock Vina. Focus on CYP2E1’s active site (PDB ID: 3E6E) to predict bioactivation mechanisms .
Q. How can reaction thermochemistry data guide the optimization of 3-bromo-2-oxo-3-butenenitrile in organic transformations?
Methodological Answer:
- Gas-Phase Studies : Measure ΔrG° (free energy of reaction) for nucleophilic substitutions. For example, deprotonation by strong bases (e.g., EtSH) has ΔrG° ~1464–1491 kJ/mol, indicating high reactivity at the β-carbon .
- Kinetic Control : Use low temperatures (−78°C) to favor kinetic products in Diels-Alder reactions, leveraging the compound’s electron-deficient nitrile group .
| Reaction | ΔrG° (kJ/mol) | Conditions | Reference |
|---|---|---|---|
| Deprotonation by EtSH | 1464 ± 13 | Gas phase, IMRB method | |
| Cyclopropyl anion formation | 1472 ± 13 | Gas phase, carbocation |
Q. What challenges arise in chromatographic separation of 3-bromo-2-oxo-3-butenenitrile from reaction mixtures?
Methodological Answer:
- GC-MS Optimization : Use BPX-5 or CP-Sil-5 CB capillary columns (30 m × 0.25 mm) with H₂ carrier gas. Temperature ramps (e.g., 5°C/min to 200°C) resolve nitriles from aliphatic byproducts .
- HPLC Methods : Reverse-phase chromatography (C18 column) with acetonitrile/water (70:30) and 0.1% phosphoric acid improves peak symmetry. Retention time: ~8–10 min .
Q. How do computational methods predict the Fukui reactivity indices of 3-bromo-2-oxo-3-butenenitrile?
Methodological Answer:
- DFT Calculations : Use Gaussian09 at the B3LYP/6-311++G(d,p) level. Fukui indices (ƒ⁺, ƒ⁻) identify electrophilic (C=O) and nucleophilic (C-Br) sites.
- Electron Localization Function (ELF) : Visualize electron density to map reactive regions. The nitrile carbon shows high electrophilicity (ƒ⁺ = 0.12), while the brominated carbon has nucleophilic character (ƒ⁻ = 0.09) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
